molecular formula C18H28P2 B164695 (S,S)-Methyl-DUPHOS CAS No. 136735-95-0

(S,S)-Methyl-DUPHOS

Cat. No. B164695
M. Wt: 306.4 g/mol
InChI Key: AJNZWRKTWQLAJK-VGWMRTNUSA-N
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Description

(S,S)-Methyl-DUPHOS, also known as 2,2-dimethyl-1,3-dioxolane-4-phosphonate, is a phosphonate reagent used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including the preparation of enantiomerically pure compounds. It is also used in the synthesis of a wide range of compounds, such as peptides, nucleosides, and antibiotics.

Scientific Research Applications

  • Rhodium-Catalyzed Hydroacylation : A rhodium(I) catalyst incorporating the Me-DuPhos ligand has been used to promote the enantioselective intermolecular hydroacylation between beta-S-aldehydes and 1,3-disubstituted allenes, producing nonconjugated enone products with high enantioselectivity (Osborne et al., 2008).
  • Synthesis of Chiral Amines : The ligand Me-DuPHOS monoxide (BozPHOS) has been utilized in copper-catalyzed addition of dialkylzinc to N-phosphinoylimines, facilitating the creation of alpha-chiral amines. This process is characterized by high yields, broad substrate scope, and high enantioselectivities with low catalyst loading (Boezio et al., 2003).

Ligand Design and Complex Formation (S,S)-Methyl-DUPHOS also plays a crucial role in the design of ligands and the formation of complexes, which are pivotal in various chemical reactions:

  • Complex Formation with Palladium and Rhodium : Research has shown that oxidative addition of methylene chloride to Me-DuPhos complexes of palladium and rhodium results in the formation of specific complexes, underscoring the ligand’s role in complex chemistry and potentially widening its application in organic synthesis and catalysis (Scheetz et al., 2018).
  • Platinum-Catalyzed Asymmetric Alkylation : The catalyst precursor Pt((R,R)-Me-Duphos) mediated asymmetric alkylation, showcasing the ligand's potential in facilitating asymmetric synthesis. The research elucidated the mechanism of the catalysis and the origin of enantioselectivity in the alkylation process (Scriban et al., 2007).

Miscellaneous Applications Apart from the primary applications in catalysis and complex formation, (S,S)-Methyl-DUPHOS and its derivatives find miscellaneous applications, showcasing the versatility of this ligand in chemical research:

  • Synthesis of Fluorescent Peptide Labels : The ligands have been used in the synthesis of intrinsic fluorescent peptide labels, demonstrating their utility in sophisticated chemical synthesis with potential applications in biochemical and medical research (Wang & Li, 2004).
  • Enantioselective Synthesis of Amino Acids : Enantiomerically pure beta-methyl-beta-phenylalanine analogues were prepared using a combination of chemo- and biocatalysis involving the (S,S)-Methyl-DUPHOS ligand, highlighting its significance in the enantioselective synthesis of amino acids, which are building blocks of proteins (Roff et al., 2004).

properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZWRKTWQLAJK-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159910
Record name Methyl-duphos, (S,S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-Methyl-DUPHOS

CAS RN

136735-95-0
Record name Methyl-duphos, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136735950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-duphos, (S,S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5S,2'S,5'S)-1,1'-benzene-1,2-diylbis(2,5-dimethylphospholane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-DUPHOS, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL745J99SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AL Ruchelman, TJ Connolly - Tetrahedron: Asymmetry, 2015 - Elsevier
Celgene’s Otezla® 1 (apremilast) is the first and only PDE4 inhibitor approved by the US FDA for the treatment of plaque psoriasis and psoriatic arthritis. The active pharmaceutical …
Number of citations: 20 www.sciencedirect.com
RH Morris - Chemical Society Reviews, 2009 - pubs.rsc.org
The conventional homogeneous catalysts for the enantioselective hydrogenation or transfer hydrogenation of ketones are based on platinum metals and, in particular, ruthenium. This …
Number of citations: 767 pubs.rsc.org
P Kisszékelyi, T Peňaška… - Beilstein Journal of …, 2022 - beilstein-journals.org
Herein, we present the synthesis and utilization of derivatives of 4H-benzo [b][1, 4] thiazine-3-carboxylic acid. These benzothiazine compounds were assembled via the coupling of …
Number of citations: 1 www.beilstein-journals.org
J Holz, B Schäffner, O Zayas… - Advanced Synthesis …, 2008 - Wiley Online Library
The synthesis of chiral 3‐hydroxy‐2‐methylpropanoic acid esters (eg, “Roche ester” 3a) based on the rhodium‐catalyzed stereoselective hydrogenation of Baylis–Hillman reaction …
Number of citations: 31 onlinelibrary.wiley.com
NW Boaz, SD Debenham, SE Large, MK Moore - Tetrahedron: Asymmetry, 2003 - Elsevier
Single enantiomer cyclopropylalanine (>99.9% ee) and various derivatives were prepared using an asymmetric hydrogenation approach with a rhodium catalyst based on the methyl …
Number of citations: 35 www.sciencedirect.com
Z Meng, A Fürstner - Journal of the American Chemical Society, 2018 - ACS Publications
The constrained tricyclic skeleton of the nor-cembranoid sinulariadiolide (1) with a nine-membered nexus was obtained by a cascade of transannular Michael reaction, carbonate …
Number of citations: 44 pubs.acs.org
F Guan - 2021 - etheses.whiterose.ac.uk
Efficient amplification of chirality through asymmetric catalysis is one of the fundamental scientific problems. Recent developments in reactor technology, especially micro-reactors, have …
Number of citations: 2 etheses.whiterose.ac.uk

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